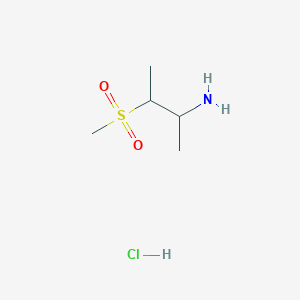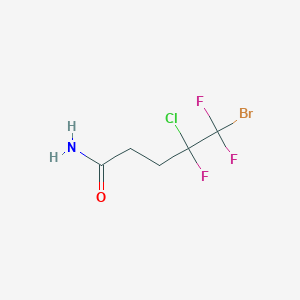
5-Bromo-4-chloro-4,5,5-trifluoropentanamide
Overview
Description
“5-Bromo-4-chloro-4,5,5-trifluoropentanamide” is a chemical compound with the empirical formula C5H5BrClF3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “5-Bromo-4-chloro-4,5,5-trifluoropentanamide” can be represented by the SMILES stringOC(=O)CCC(F)(Cl)C(F)(F)Br . The InChI key for this compound is FLKLWPCROADJHL-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The molecular weight of “5-Bromo-4-chloro-4,5,5-trifluoropentanamide” is 269.44 . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications
Blue-White Screening
5-Bromo-4-chloro-4,5,5-trifluoropentanamide is used in blue-white screening to detect functional β-galactosidase, which is often used as a reporter gene in molecular biology experiments .
Histochemical Detection
This compound is used for the histochemical detection of β-galactosidase activity in fixed tissues . This allows researchers to visualize the location and activity of this enzyme within a tissue sample.
X-Gal Overlay Assay
The X-gal overlay assay is another application of 5-Bromo-4-chloro-4,5,5-trifluoropentanamide . This assay is used to detect and quantify β-galactosidase activity in a variety of samples.
Colorimetric Detection
5-Bromo-4-chloro-4,5,5-trifluoropentanamide can be used for the colorimetric detection of alkaline phosphatase-labeled molecules . This is useful in a variety of biochemical assays and diagnostic procedures.
Substrate for Alkaline Phosphatase
This compound serves as a substrate for alkaline phosphatase . The reaction product has a blue color and is insoluble in water, which can be visually detected.
Use in Blotting Techniques
5-Bromo-4-chloro-4,5,5-trifluoropentanamide is used in Northern, Southern, and Western blotting techniques . These techniques are used to detect specific DNA, RNA, and protein molecules in a sample.
In Situ Hybridization
This compound is used in in situ hybridization, a technique used to detect specific DNA or RNA sequences in a tissue sample .
Immunohistochemistry
5-Bromo-4-chloro-4,5,5-trifluoropentanamide is used in immunohistochemistry, a technique used to visualize the distribution and localization of specific cellular components, such as proteins or other antigens .
properties
IUPAC Name |
5-bromo-4-chloro-4,5,5-trifluoropentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClF3NO/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQWJXJSUYQQCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)Br)(F)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696687 | |
| Record name | 5-Bromo-4-chloro-4,5,5-trifluoropentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-4,5,5-trifluoropentanamide | |
CAS RN |
155630-24-3 | |
| Record name | 5-Bromo-4-chloro-4,5,5-trifluoropentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






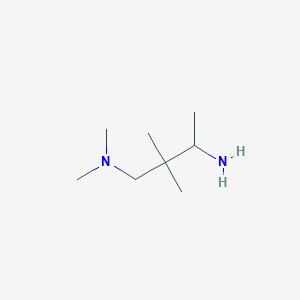




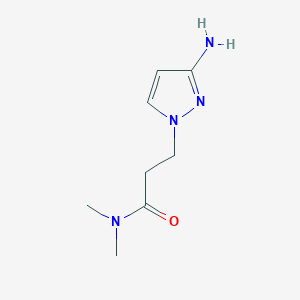


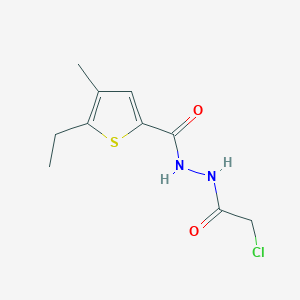
![[5-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanol](/img/structure/B1524553.png)
